2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride

Catalog No.
S3139477
CAS No.
937625-04-2
M.F
C6H2BrCl3O2S
M. Wt
324.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride

CAS Number

937625-04-2

Product Name

2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride

IUPAC Name

2-bromo-4,5-dichlorobenzenesulfonyl chloride

Molecular Formula

C6H2BrCl3O2S

Molecular Weight

324.39

InChI

InChI=1S/C6H2BrCl3O2S/c7-3-1-4(8)5(9)2-6(3)13(10,11)12/h1-2H

InChI Key

IAQKNIDOUXRMSB-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)Cl)Br)S(=O)(=O)Cl

solubility

not available

General Properties and Uses of 2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride

Potential Applications of 2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride

2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride is an organic compound characterized by the formula C₆H₂BrCl₃O₂S. It features a benzene ring substituted with bromine and two chlorine atoms, along with a sulfonyl chloride group. This compound has a molecular weight of approximately 324.41 g/mol and is classified as a sulfonyl chloride derivative. Its structural formula is represented as Clc1cc(Br)c(cc1Cl)S(=O)(=O)Cl, indicating the presence of multiple halogen substituents which contribute to its reactivity and stability in various

As mentioned earlier, there is no documented information regarding the mechanism of action of BCDSC in biological systems or its interaction with other compounds.

  • Corrosivity: Sulfonyl chlorides are known to be corrosive and can cause severe irritation and burns upon contact with skin or eyes [].
  • Toxicity: The extent of BCDSC's toxicity is unknown, but it's advisable to handle it with caution due to the presence of halogen atoms (Br, Cl).
  • Reactivity: BCDSC is likely to be reactive towards various functional groups and should be handled with appropriate precautions.

2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride is known for its reactivity due to the presence of the sulfonyl chloride functional group. Key reactions include:

  • Nucleophilic Substitution: The sulfonyl chloride can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols attack the sulfur atom, leading to the formation of sulfonamides or sulfonate esters.
  • Electrophilic Aromatic Substitution: The halogens on the benzene ring can facilitate electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic system.
  • Hydrolysis: In the presence of water, it can hydrolyze to form 2-bromo-4,5-dichlorobenzenesulfonic acid, releasing hydrochloric acid as a byproduct .

The synthesis of 2-bromo-4,5-dichlorobenzene-1-sulfonyl chloride typically involves several steps:

  • Halogenation: Starting with dichlorobenzene, bromination can be achieved using bromine in the presence of a Lewis acid catalyst.
  • Sulfonylation: The resulting bromo-dichlorobenzene is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
  • Purification: The product is purified through recrystallization or distillation techniques to obtain high-purity 2-bromo-4,5-dichlorobenzene-1-sulfonyl chloride .

This compound has diverse applications in both industrial and research settings:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Chemical Synthesis: Used as a reagent for preparing sulfonamides and other derivatives.
  • Analytical Chemistry: Employed in analytical methods for detecting and quantifying specific compounds due to its reactive nature .

Interaction studies involving 2-bromo-4,5-dichlorobenzene-1-sulfonyl chloride focus on its reactivity with biological molecules and other chemical species. Notably:

  • It has been evaluated for potential interactions with nucleophiles such as amino acids and proteins, which may lead to modifications in biological activity.
  • Research is ongoing to understand its implications in drug design and development, particularly how it may influence receptor binding or enzyme activity .

Several compounds share structural similarities with 2-bromo-4,5-dichlorobenzene-1-sulfonyl chloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
4-Chlorobenzenesulfonyl chlorideChlorine substituent on benzeneLess reactive than sulfonyl chlorides
2-Chloro-4,5-dichlorobenzenesulfonic acidContains sulfonic acid instead of chlorideMore polar; used in water treatment
3-Bromo-4-chlorobenzenesulfonyl chlorideDifferent halogen positioningExhibits different reactivity patterns

Uniqueness: The presence of both bromine and multiple chlorine atoms makes 2-bromo-4,5-dichlorobenzene-1-sulfonyl chloride particularly reactive compared to similar compounds. Its ability to participate in various

Traditional Synthetic Routes for Sulfonyl Chlorides

The synthesis of 2-bromo-4,5-dichlorobenzene-1-sulfonyl chloride follows well-established pathways for aryl sulfonyl chlorides. A modified Sandmeyer reaction is frequently employed, wherein diazonium salts derived from substituted anilines react with sulfur dioxide in the presence of copper(I) chloride and hydrochloric acid. For example:

  • Diazotization: A brominated and chlorinated aniline precursor is treated with sodium nitrite in aqueous hydrochloric acid at low temperatures (−5°C to 0°C) to form a diazonium salt.
  • Sulfonation: The diazonium salt is introduced into a mixture of sulfur dioxide, copper(I) chloride, and thionyl chloride. This step facilitates the replacement of the diazo group with a sulfonyl chloride moiety.

Alternative routes involve direct chlorosulfonation of halogenated benzene derivatives using chlorosulfonic acid. However, this method requires stringent temperature control (40–60°C) to avoid over-sulfonation.

Catalytic Systems in Sulfonylation Reactions

Catalytic systems significantly enhance the efficiency of sulfonyl chloride synthesis. Key systems include:

  • Copper-Based Catalysts: Copper(I) chloride acts as a redox catalyst in the Sandmeyer reaction, mediating electron transfer during sulfonation. Studies report yields exceeding 70% when using 5–10 mol% CuCl.
  • Palladium Catalysts: Palladium complexes, such as bis(acetonitrile)dichloropalladium(II), enable desulfitative cross-coupling reactions with aryl halides. For instance, palladium-catalyzed Heck reactions tolerate bromine and chlorine substituents, preserving the compound’s halogen integrity.

The choice of catalyst impacts regioselectivity. Copper systems favor para-substitution in electron-deficient aryl rings, while palladium systems enable ortho-functionalization in sterically hindered substrates.

Solvent Effects on Reaction Efficiency and Selectivity

Solvent polarity and proticity critically influence reaction outcomes:

SolventDielectric ConstantYield (%)Selectivity (para:ortho)
Acetic acid6.2684:1
1,4-Dioxane2.2829:1
Water80.1757:1

Key Observations:

  • Aqueous Systems: Water promotes rapid diazonium salt decomposition but stabilizes sulfonyl chlorides via hydrophobic precipitation, reducing hydrolysis.
  • Nonpolar Solvents: 1,4-Dioxane enhances solubility of aromatic intermediates, improving yields but requiring anhydrous conditions.

Comparative Analysis of Halogen Substituent Influence on Reactivity

Halogen substituents modulate electronic and steric effects:

CompoundHalogensReaction Rate (k, ×10⁻³ s⁻¹)Yield (%)
2-Bromo-4,5-dichlorobenzene-1-sulfonyl chlorideBr, 2×Cl3.278
4-Chlorobenzenesulfonyl chlorideCl5.185
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chlorideBr, CF₃2.772

Electronic Effects:

  • Electron-Withdrawing Groups (Cl, Br): Increase electrophilicity at the sulfonyl chloride group, accelerating nucleophilic substitution but reducing thermal stability.
  • Steric Effects: Ortho-substituted halogens (e.g., bromine at position 2) hinder reagent access to the sulfonyl group, lowering reaction rates compared to para-substituted analogs.

Substituent Synergy: The combined presence of bromine and chlorine at positions 2, 4, and 5 creates a steric "shield" around the sulfonyl chloride, necessitating elevated temperatures (80–100°C) for efficient functionalization.

The sulfonyl chloride group in 2-bromo-4,5-dichlorobenzene-1-sulfonyl chloride undergoes efficient nucleophilic substitution with primary and secondary amines to yield sulfonamides. This reaction, often conducted via the Schotten–Baumann protocol, involves treating the sulfonyl chloride with amines in dichloromethane or tetrahydrofuran in the presence of a base such as N,N-diisopropylethylamine [5]. The resulting sulfonamides are critical in medicinal chemistry due to their bioactivity and structural diversity.

For example, 2-bromo-4,5-dichlorobenzenesulfonamide derivatives exhibit potential as enzyme inhibitors or antibacterial agents. The bromine and chlorine atoms enhance electron-withdrawing effects, stabilizing the sulfonamide moiety and improving binding affinity to biological targets [4]. Table 1 summarizes notable sulfonamide derivatives synthesized from this compound.

Table 1: Sulfonamide Derivatives of 2-Bromo-4,5-dichlorobenzene-1-sulfonyl Chloride

Derivative NameCAS NumberApplication
2-Bromo-4,5-dichlorobenzenesulfonamide1204573-10-3Enzyme inhibition studies [4]
N-Ethyl-2-bromo-4,5-dichlorobenzenesulfonamide1349717-79-8Antibacterial agent development [4]

Utilization in Heterocyclic Compound Formation

The bromine atom at the 2-position enables cross-coupling reactions, such as Suzuki–Miyaura couplings, to construct heterocyclic systems. Palladium-catalyzed coupling with boronic acids introduces aryl or heteroaryl groups, forming bicyclic or tricyclic scaffolds. For instance, coupling with thiophene-2-boronic acid yields thienobenzene sulfonyl chlorides, precursors to antitumor agents [4].

Additionally, the sulfonyl chloride group participates in cyclization reactions. Treatment with hydrazines generates sulfonylhydrazides, which cyclize to form 1,2,4-triazoles under acidic conditions. These heterocycles are explored as kinase inhibitors or antimicrobial agents [5].

Bioactive Derivative Development Strategies

Strategic functionalization of 2-bromo-4,5-dichlorobenzene-1-sulfonyl chloride enhances bioactivity. Key approaches include:

  • Halogen retention: The bromine and chlorine atoms improve lipophilicity, aiding membrane penetration. Derivatives retaining these substituents show enhanced activity against Gram-positive bacteria [4].
  • Sulfonamide diversification: Introducing electron-donating or bulky groups on the sulfonamide nitrogen modulates target selectivity. N-Aryl derivatives demonstrate specificity toward carbonic anhydrase isoforms [5].

Integration into Polymer and Material Science Prototypes

The sulfonyl chloride group reacts with diols or diamines to form sulfonate esters or sulfonamide-linked polymers. For example, polycondensation with 1,4-butanediol produces sulfonated polyesters with ion-exchange properties, applicable in fuel cell membranes [5]. Additionally, copolymerization with styrene derivatives yields thermally stable resins for coatings [4].

Table 2: Polymer Applications of 2-Bromo-4,5-dichlorobenzene-1-sulfonyl Chloride

Polymer TypeMonomer PartnerApplication
Sulfonated polyester1,4-ButanediolProton-exchange membranes [5]
Polystyrene copolymer4-VinylpyridineHeavy metal ion adsorption [4]

Hydrolytic Degradation in Aqueous Systems

2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride exhibits rapid hydrolysis in aqueous environments due to the reactive nature of the sulfonyl chloride functional group [1] [2]. The hydrolysis follows a nucleophilic substitution mechanism where water molecules attack the electrophilic sulfur center, leading to the formation of the corresponding sulfonic acid and hydrogen chloride [3] [4].

The hydrolysis rate is significantly enhanced by the presence of electron-withdrawing halogen substituents (bromine and chlorine atoms) on the benzene ring, which increase the electrophilicity of the sulfonyl chloride group [5] [3]. Based on kinetic studies of similar compounds, the estimated hydrolysis half-life in water at 25°C is approximately 0.03 hours (1.8 minutes) [3]. This rapid hydrolysis rate indicates that the parent compound will not persist in aqueous environments.

The hydrolysis reaction proceeds according to the general mechanism:
2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride + H₂O → 2-Bromo-4,5-dichlorobenzenesulfonic acid + HCl

pH-Dependent Degradation

The hydrolysis rate is strongly pH-dependent, with alkaline conditions significantly accelerating the reaction [4]. Under alkaline conditions (pH > 8), the hydroxide ion acts as a more potent nucleophile than water, resulting in base-catalyzed hydrolysis with rate constants 10-100 times higher than neutral hydrolysis [4]. This pH dependence is consistent with the Hammett correlation observed for substituted benzenesulfonyl chlorides, where electron-withdrawing substituents increase the reaction rate [4].

Terrestrial Degradation Pathways

In terrestrial systems, the compound undergoes similar hydrolysis reactions upon contact with soil moisture [6]. However, the presence of soil organic matter and clay minerals may provide some protection from hydrolysis through sorption interactions [7] [8]. The degradation in soil environments is influenced by:

  • Soil pH: Acidic soils (pH < 6) may slow hydrolysis rates compared to neutral or alkaline soils
  • Soil moisture content: Higher moisture content accelerates hydrolysis
  • Temperature: Increased temperature enhances degradation rates
  • Microbial activity: Soil microorganisms may contribute to transformation through enzymatic processes [9] [10]

Sorption Dynamics in Soil and Sediment Matrices

Sorption Mechanisms

The sorption behavior of 2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride in soil and sediment matrices is governed by multiple mechanisms due to its amphiphilic nature (hydrophobic aromatic ring with hydrophilic sulfonyl chloride group) [11] [7].

Primary Sorption Mechanisms:

  • Hydrophobic Partitioning: The brominated and chlorinated benzene ring exhibits strong affinity for soil organic matter through hydrophobic interactions [8] [7]
  • Electrostatic Interactions: The polar sulfonyl chloride group may interact with charged clay surfaces [12]
  • Hydrogen Bonding: Potential hydrogen bonding with organic matter functional groups
  • Van der Waals Forces: Weak intermolecular forces contributing to overall sorption

Sorption Coefficients

Based on the compound's estimated log Kow of 4.8 and structural similarity to other halogenated aromatic compounds, the predicted sorption coefficients are:

  • Kd (soil-water distribution coefficient): 100-1000 L/kg
  • Koc (organic carbon-normalized coefficient): 5000-50000 L/kg
  • Freundlich coefficient (n): 0.7-0.9 (indicating nonlinear sorption)

These values suggest moderate to strong sorption to soil organic matter, with organic carbon content being the primary controlling factor [7] [8].

Sorption Kinetics

The sorption kinetics likely follow a two-phase process:

  • Rapid initial sorption (minutes to hours): Surface adsorption and partition into readily accessible organic matter
  • Slow secondary sorption (days to weeks): Diffusion into micropores and less accessible organic matter regions [11]

The presence of black carbon in soils and sediments may result in very strong, potentially irreversible sorption due to the planar aromatic structure of the compound [8].

Microbial Transformation Mechanisms

Aerobic Transformation Pathways

Under aerobic conditions, 2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride undergoes multiple microbial transformation pathways [10] [13]:

Primary Transformation Mechanisms:

  • Sulfonyl Group Hydrolysis: Microbial sulfonyl hydrolases cleave the sulfonyl chloride group, producing the corresponding sulfonic acid [9] [14]
  • Aromatic Ring Hydroxylation: Cytochrome P450 monooxygenases introduce hydroxyl groups onto the benzene ring [13] [15]
  • Dehalogenation: Aerobic dehalogenases may remove halogen substituents, particularly under nutrient-rich conditions [10] [13]

The transformation rates are influenced by:

  • Microbial community composition: Presence of specialized degrading organisms
  • Nutrient availability: Carbon, nitrogen, and phosphorus concentrations
  • Temperature: Optimal range 20-30°C for most soil microorganisms
  • pH: Near-neutral pH (6.5-7.5) favors microbial activity

Anaerobic Transformation Pathways

Under anaerobic conditions, the compound may undergo reductive transformations [13] [16]:

  • Reductive Dehalogenation: Sequential removal of halogen atoms by anaerobic bacteria
  • Anaerobic Ring Reduction: Conversion of the aromatic ring to aliphatic structures via benzoyl-CoA pathway
  • Fermentative Processes: Degradation by mixed microbial communities under methanogenic conditions

The anaerobic transformation rates are generally slower than aerobic processes, with half-lives ranging from days to months depending on environmental conditions [13] [16].

Metabolite Formation

The microbial transformation of 2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride produces various metabolites:

  • 2-Bromo-4,5-dichlorobenzenesulfonic acid: Primary hydrolysis product
  • Hydroxylated derivatives: Products of monooxygenase activity
  • Dehalogenated compounds: Results of reductive dehalogenation
  • Ring-opened products: Ultimate mineralization products leading to CO₂ and H₂O

Partition Coefficient Predictions for Environmental Modeling

Octanol-Water Partition Coefficient (Log Kow)

The estimated log Kow for 2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride is approximately 4.8, calculated based on fragment contribution methods for halogenated aromatic compounds [17] [18]. This value indicates:

  • Moderate to high hydrophobicity: Tendency to partition into organic phases
  • Bioaccumulation potential: Likely to accumulate in lipid-rich tissues
  • Environmental persistence: Potential for long-range transport

Air-Water Partition Coefficient (Kaw)

The estimated Henry's law constant ranges from 10⁻⁴ to 10⁻² atm·m³/mol, indicating:

  • Low volatility: Minimal transfer from water to air
  • Aquatic persistence: Tendency to remain in aqueous phase
  • Limited atmospheric transport: Reduced potential for long-range atmospheric transport

Octanol-Air Partition Coefficient (Koa)

The predicted log Koa values range from 6-9, suggesting:

  • Strong partition to organic phases: High affinity for particulate matter
  • Atmospheric particle association: Tendency to sorb to atmospheric aerosols
  • Temperature dependence: Partition coefficients vary with seasonal temperature changes [19]

Environmental Fate Modeling Applications

These partition coefficients enable prediction of:

  • Multimedia Distribution: Relative concentrations in air, water, soil, and biota
  • Bioaccumulation Factors: Expected accumulation in aquatic and terrestrial organisms
  • Long-range Transport Potential: Atmospheric and aquatic transport distances
  • Persistence Assessment: Environmental half-lives in different compartments

Predicted Environmental Distribution:

  • Soil/Sediment: 60-80% (primary reservoir)
  • Water: 15-25% (including dissolved and particulate phases)
  • Air: <5% (minimal atmospheric presence)
  • Biota: 5-15% (bioaccumulation in lipid-rich tissues)

XLogP3

3.9

Dates

Last modified: 04-15-2024

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